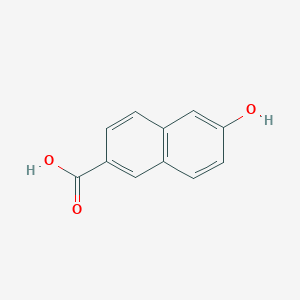

6-Hydroxy-2-naphthoic acid

Cat. No. B101515

Key on ui cas rn:

16712-64-4

M. Wt: 188.18 g/mol

InChI Key: KAUQJMHLAFIZDU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05643494

Procedure details

A stainless steel pressure autoclave is charged with 100 parts of potassium formate and the melt is freed from residual moisture at 230° C., with stirring and in vacuo. It is then heated to 280° C. and 50 bar of carbon monoxide are injected. Using a metering pump, a mixture of 20 parts of potassium naphtholate with 25 parts of potassium carbonate are metered in as a suspension in kerosene over a period of 5 hours. Some of this kerosene is removed from the reaction vessel by distillation under reduced pressure, and is condensed and expelled. After it has been cooled, the reaction mixture is taken up in water, and the upper, kerosene phase is separated off after settling. The reaction mixture is acidified with sulfuric acid to a pH of 7 and then the unreacted β-naphtholate precipitates and is separated off. On further acidification to pH 4, first the 2-hydroxynaphthalene-6-carboxylic acid precipitates, and finally at pH 1 the other acids do likewise. The reaction mixture is worked up to give 2-hydroxynaphthalene-6-carboxylic acid in a yield of 72% based on the potassium naphtholate employed. Secondary products are 8% of unreacted γ-naphthol, 4% of 2-hydroxynaphthalene-3-carboxylic acid and 12% of 2-hydroxynaphthalene-3,6-dicarboxylic acid.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

potassium formate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

20

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

kerosene

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Yield

72%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([O-:3])=[O:2].[K+].[C]=O.[C:7]1([O-])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:10]=[CH:9][CH:8]=1.[K+].C(=O)([O-])[O-:20].[K+].[K+]>O>[OH:20][C:8]1[CH:9]=[CH:10][C:11]2[C:16](=[CH:15][CH:14]=[C:13]([C:1]([OH:3])=[O:2])[CH:12]=2)[CH:7]=1 |f:0.1,3.4,5.6.7,^3:4|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

potassium formate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[K+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C]=O

|

Step Three

[Compound]

|

Name

|

20

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC2=CC=CC=C12)[O-].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Four

[Compound]

|

Name

|

kerosene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

280 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring and in vacuo

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is freed from residual moisture at 230° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Some of this kerosene is removed from the reaction vessel by distillation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After it has been cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the upper, kerosene phase is separated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the unreacted β-naphtholate precipitates

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

On further acidification to pH 4, first the 2-hydroxynaphthalene-6-carboxylic acid precipitates

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC2=CC=C(C=C2C=C1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 72% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |